An In-depth Technical Guide to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5)
An In-depth Technical Guide to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5), a substituted phenethylamine derivative of interest in neuropharmacological research. The document details its chemical identity, synthesis via reductive amination, and purification methods. It outlines analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The guide further explores its potential pharmacological profile, focusing on its interactions with monoamine neurotransmitter systems, and discusses its applications as a research tool. Safety considerations for handling this compound are also addressed.
Introduction and Chemical Identity
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a member of the phenethylamine class of compounds, characterized by a phenyl ring linked to an amino group by a two-carbon chain.[1] The structure of this specific molecule includes a methoxy group at the 3-position of the phenyl ring and a methyl group on the amine, which classifies it as a secondary amine. The hydrochloride salt form enhances its stability and water solubility, making it suitable for research applications.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)-N-methylethanamine;hydrochloride | PubChem |
| CAS Number | 53102-69-5 | |
| Molecular Formula | C₁₀H₁₆ClNO | Finetech Industry Limited |
| Molecular Weight | 201.69 g/mol | Finetech Industry Limited |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C for long-term storage | [1] |
Synthesis and Purification
The primary synthetic route to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is through the reductive amination of a carbonyl precursor.[1] This versatile reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[2]
Synthesis Workflow: Reductive Amination
The synthesis typically commences with 3-methoxybenzaldehyde and methylamine.[1]
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on general reductive amination procedures. Researchers should optimize conditions for their specific laboratory setup.
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Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
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Add a solution of methylamine (1.5-2 equivalents, e.g., as a solution in methanol or THF) to the flask.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to control the reaction rate and temperature.[1]
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Work-up: Quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base amine.
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Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
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Purification: Collect the precipitate by filtration and wash with cold solvent.
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The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride as a crystalline solid.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1]
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For the analysis of amines like [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, derivatization is often employed to improve chromatographic properties and fragmentation patterns.
Caption: General GC-MS analytical workflow.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected ¹H NMR signals would include those for the methoxy group protons, aromatic protons, the ethyl chain protons, and the N-methyl protons.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aromatic C-H, C-O of the methoxy group, and the N-H stretch of the secondary amine hydrochloride salt.
Pharmacological Profile and Mechanism of Action
The pharmacological interest in [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride stems from its structural similarity to endogenous monoamine neurotransmitters and other psychoactive phenethylamines. It is hypothesized to interact with various neurotransmitter receptors and transporters, including those for serotonin, dopamine, and norepinephrine, thereby modulating mood, cognition, and behavior.[1]
The precise mechanism of action involves binding to these receptor sites and altering signal transduction pathways, which in turn leads to changes in cellular responses.[1] The 3-methoxy substitution is known to influence the serotonergic activity in related compounds.[1] For instance, 3-methoxyamphetamine demonstrates serotonergic activity by inhibiting serotonin reuptake.[1]
Further research is required to fully elucidate the specific binding affinities and functional activities (agonist, antagonist, or reuptake inhibition) of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride at these targets.
Applications in Research
Given its potential to interact with monoaminergic systems, this compound serves as a valuable research tool for:
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Probing Neurotransmitter Systems: Investigating the structure-activity relationships of phenethylamines at serotonin, dopamine, and norepinephrine receptors and transporters.
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Drug Discovery Lead: Serving as a scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3]
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Understanding Mood and Behavior: As a tool to study the neurochemical basis of mood and behavior in preclinical models.
Safety and Handling
Conclusion
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a research chemical with significant potential for advancing our understanding of neuropharmacology. This guide has provided a framework for its synthesis, purification, and analytical characterization, along with insights into its potential mechanism of action and research applications. As with any research chemical, it is imperative that it is handled with appropriate safety precautions and that its identity and purity are rigorously confirmed before use in experimental studies.
References
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Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. (2020). [Link]
- Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
- Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.
- Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
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PubChem. 3-Methoxyphenethylamine. [Link]
